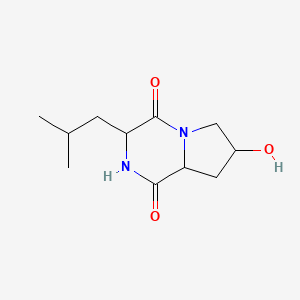

Cyclo(Hpro-Leu)

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-6(2)3-8-11(16)13-5-7(14)4-9(13)10(15)12-8/h6-9,14H,3-5H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHIUWVXPQQDMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CC(CC2C(=O)N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Brief: The Chemical Structure of Cyclo(Hpro-Leu)

Introduction

Cyclo(Hpro-Leu), also known as Cyclo(4-hydroxy-L-prolyl-L-leucine), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of compounds.[1][2] DKPs are naturally occurring secondary metabolites found in a wide array of organisms, including bacteria, fungi, and marine sponges, as well as in fermented and heat-processed foods.[3][4][5] The rigid heterocyclic structure of proline-containing DKPs, where a six-membered piperazine nucleus is fused to a pyrrolidine ring, imparts significant enzymatic stability and diverse biological activities, making them subjects of interest in drug discovery and biotechnology.[2]

Molecular Structure and Composition

The chemical structure of Cyclo(Hpro-Leu) is derived from the condensation and subsequent cyclization of two amino acids: L-Leucine and a hydroxylated form of L-Proline, specifically trans-4-hydroxy-L-proline.[6] This process results in the formation of a bicyclic heterocyclic system.

The core of the molecule is a 2,5-diketopiperazine ring, which is a six-membered ring containing two nitrogen atoms and two ketone groups at opposing positions.[1] This central scaffold is formed by the peptide bonds between the two amino acid residues.

The specific substituents attached to this core define the identity of Cyclo(Hpro-Leu):

-

From L-Leucine: An isobutyl group (-CH₂CH(CH₃)₂) is attached to one of the alpha-carbons of the diketopiperazine ring.

-

From trans-4-hydroxy-L-proline: A pyrrolidine ring, which is characteristic of proline, is fused to the diketopiperazine core. This pyrrolidine ring is further substituted with a hydroxyl (-OH) group at the 4th position.

The systematic IUPAC name for this structure is (3S,7R,8aS)-7-Hydroxy-3-isobutyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione.[7]

Physicochemical Properties

A summary of the key physicochemical properties for Cyclo(Hpro-Leu) is presented below. These values are computationally derived and provide a baseline for experimental design and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂O₃ | [7][8][9] |

| Molecular Weight | 226.27 g/mol | [8][9] |

| Monoisotopic Mass | 226.13174244 Da | [7][8] |

| Topological Polar Surface Area | 69.6 Ų | [7][8] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 2 | [7] |

Structural Visualization

While a 2D chemical drawing is the standard for representing molecular structures, the logical relationship between the constituent amino acids and the final cyclic structure can be visualized. The following diagram illustrates the formation of the core diketopiperazine ring from its amino acid precursors.

Caption: Logical workflow from amino acid precursors to the final cyclic dipeptide.

Methodological Note

This document serves as a guide to the chemical structure of Cyclo(Hpro-Leu). As the scope is limited to describing a known chemical entity, detailed experimental protocols for synthesis or signaling pathway analyses are not included. The data presented are based on established chemical databases and literature. For researchers interested in the synthesis of proline-based diketopiperazines, typical methods involve the condensation of the corresponding amino acid esters or Boc-protected amino acids, followed by cyclization.[5]

References

- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Antimicrobial and Antifungal Activities of Proline-Based 2,5-Diketopiperazines Occurring in Food and Beverages and Their Synergism with Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclo(L-Leu-trans-4-hydroxy-L-Pro) - Ruixibiotech [ruixibiotech.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Cyclo-(L-Pro-4-OH-L-Leu) | C11H18N2O3 | CID 139585908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

The Discovery and Isolation of Novel Cyclic Dipeptides: A Technical Guide for Drug Development

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the simplest class of cyclic peptides and are ubiquitously found in nature.[1][2][3] Produced by a wide array of organisms including bacteria, fungi, marine sponges, and plants, these structurally rigid scaffolds exhibit a remarkable diversity of biological and pharmacological activities, such as antimicrobial, cytotoxic, antiviral, and quorum sensing inhibitory effects.[3][4] Their inherent properties—including high stability, resistance to enzymatic degradation, and improved cell permeability—make them privileged structures in the field of drug discovery.[4] This technical guide provides an in-depth overview of the core methodologies for the discovery, isolation, purification, and structural elucidation of novel CDPs, tailored for researchers and professionals in drug development.

Discovery of Novel CDPs: Sources and Bio-Screening

The search for novel CDPs begins with the exploration of biologically rich and competitive environments where microorganisms produce secondary metabolites for survival.

1.1. Prominent Natural Sources

-

Marine Microorganisms: The marine environment is a prolific source of bioactive compounds.[5] Bacteria associated with marine sponges, such as Psychrobacter and Vibrio species, and marine-derived fungi like Aspergillus and Penicillium, are particularly rich producers of unique CDPs.[2][6]

-

Terrestrial Microorganisms: Soil and rhizosphere bacteria, especially from the genus Streptomyces, are renowned for their production of a vast number of antibiotics and other bioactive secondary metabolites, including CDPs.

-

Food and Fermented Products: CDPs are often generated as by-products during fermentation and food processing, contributing to the flavor and biological properties of these products.[1]

1.2. Initial Screening and Bioassays The initial step involves creating crude extracts from the selected natural source (e.g., microbial culture broth or biomass) using organic solvents like ethyl acetate.[7] These crude extracts are then subjected to a battery of bioassays to detect biological activity. This activity-guided fractionation is a cornerstone of natural product discovery. Common screening assays include:

-

Antimicrobial Assays: Testing for inhibitory activity against pathogenic bacteria and fungi to determine Minimum Inhibitory Concentrations (MICs).

-

Cytotoxicity Assays: Screening against various cancer cell lines (e.g., HCT-116, MCF-7) to determine the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50).[4]

-

Quorum Sensing (QS) Inhibition Assays: Using reporter strains like Chromobacterium violaceum to detect interference with bacterial cell-to-cell communication, a key regulator of virulence.[6][8]

General Workflow for Isolation and Purification

The isolation of a pure CDP from a complex crude extract is a multi-step process reliant on chromatographic techniques. The goal is to separate the active compound from thousands of other metabolites.[7][9]

Detailed Experimental Protocol: Isolation of CDPs from Microbial Culture

-

Fermentation and Extraction:

-

Inoculate the selected microbial strain in an appropriate liquid medium (e.g., Zobell 2216 marine broth) and incubate for several days to allow for the production of secondary metabolites.[7]

-

Separate the culture broth from the microbial cells via centrifugation or filtration.

-

Perform a liquid-liquid extraction of the supernatant (and/or the cell biomass) using an organic solvent such as ethyl acetate (EtOAc).[10]

-

Evaporate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.

-

-

Initial Chromatographic Fractionation:

-

Subject the crude extract to silica gel column chromatography.[9]

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, then methanol).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

Test the collected fractions in the relevant bioassay to identify which fractions contain the active compound(s).

-

-

High-Resolution Purification:

-

Pool the active fractions and concentrate them.

-

Further purify the active concentrate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][11]

-

Use a C18 column with a gradient elution, commonly with water and acetonitrile (or methanol), often containing a modifier like 0.1% trifluoroacetic acid (TFA).

-

Collect the peaks corresponding to pure compounds, as determined by the chromatogram, and evaporate the solvent to yield the isolated CDP.

-

Structural Elucidation of Novel CDPs

Once a CDP is purified, its chemical structure must be determined. This is achieved through a combination of powerful spectroscopic techniques.[12][13]

Detailed Experimental Protocol: Structure Elucidation

-

Mass Spectrometry (MS):

-

Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to obtain the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺).[14]

-

Use the accurate mass to determine the molecular formula of the compound.

-

Tandem MS (MS/MS) experiments can be used to induce fragmentation, providing initial sequence information, although this is more challenging for cyclic than linear peptides.[13]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the pure compound in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Acquire 1D NMR spectra:

-

¹H NMR: To identify the types and number of protons in the molecule.

-

¹³C NMR: To identify the number and types of carbon atoms (e.g., carbonyls, alpha-carbons).[14]

-

-

Acquire 2D NMR spectra to establish connectivity:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin couplings, typically through 2-3 bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (¹H-¹³C 2-3 bond correlations), which is critical for piecing together the molecular structure.

-

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing stereochemistry and conformational analysis.[13]

-

-

-

Determination of Absolute Configuration:

-

Hydrolyze the peptide bond of the CDP using strong acid (e.g., 6N HCl) to release the constituent amino acids.

-

Use a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to react with the amino acids.

-

Analyze the resulting diastereomers by RP-HPLC and compare their retention times to authentic D- and L-amino acid standards derivatized in the same manner. This unambiguously determines the absolute stereochemistry of each amino acid residue.

-

Case Studies: Quantitative Data and Bioactivity

Case Study 1: Antimicrobial CDP from Streptomyces misionensis

Researchers isolated cyclo(L-Leu-L-Pro) from the bacterium Streptomyces misionensis. The compound exhibited a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of cyclo(L-Leu-L-Pro)

| Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia fergusonii | 125 |

| Staphylococcus aureus | 62.5 |

| Salmonella enterica | 125 |

| Enterococcus faecalis | 62.5 |

| Bacillus cereus | 31.25 |

| Pseudomonas aeruginosa | 250 |

| Candida albicans | 125 |

Data sourced from a study on Streptomyces misionensis V16R3Y1.

Case Study 2: Cytotoxic CDPs from a Marine Fungus

A study on proline-based CDPs reported the cytotoxic effects of several compounds against human cancer cell lines.

Table 2: Cytotoxicity of Proline-Based CDPs

| Compound | Cell Line | IC₅₀ or GI₅₀ (µM) |

|---|---|---|

| cyclo(L-Leu-L-Pro) | U87-MG (Glioma) | 1.3 |

| cyclo(L-Leu-L-Pro) | U251 (Glioma) | 19.8 |

| cyclo(L-Phe-L-Pro) | OVCAR-8 (Ovarian) | 18.3 µg/mL |

| cyclo(L-Phe-L-Pro) | SF-295 (Glioblastoma) | 16.0 µg/mL |

| cyclo(L-Ile-L-Pro) | HCT-116 (Colon) | 22 µg/mL |

Data compiled from studies on the anti-cancer properties of CDPs.[4]

Mechanism of Action: Inhibition of Quorum Sensing

Many CDPs do not kill bacteria directly but instead disrupt their communication systems, a process known as quorum sensing (QS).[8][15] QS allows bacteria to coordinate gene expression based on population density, controlling virulence factor production and biofilm formation. By interfering with QS, CDPs can act as anti-virulence agents, making pathogens less harmful and more susceptible to conventional antibiotics.[6][8]

Cyclic dipeptides can act as competitive inhibitors, binding to the bacterial signal receptor proteins (e.g., LuxR-type receptors) without activating them.[6][16] This blocks the native autoinducer molecules from binding and initiating the signaling cascade that upregulates virulence genes.

Conclusion

The discovery and isolation of novel cyclic dipeptides is a systematic process that combines microbiology, natural product chemistry, and pharmacology. The structural rigidity and biological stability of the DKP scaffold make these molecules highly attractive starting points for the development of new therapeutic agents. By leveraging advanced separation and spectroscopic techniques, researchers can efficiently isolate and identify novel CDPs from diverse natural sources. Furthermore, understanding their mechanisms of action, such as the inhibition of quorum sensing, opens new avenues for developing anti-virulence strategies to combat infectious diseases. This guide provides a foundational framework for professionals dedicated to harnessing the therapeutic potential of this remarkable class of natural products.

References

- 1. Bioactive cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Chlorinated 2,5-Diketopiperazines from Marine-Derived Bacteria Isolated from Sediments of the Eastern Mediterranean Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Isolation and Purification of Natural Products from Microbial Cultures | Springer Nature Experiments [experiments.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. Isolation and Purification of Natural Products from Microbial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 11. Structural Design and Synthesis of Novel Cyclic Peptide Inhibitors Targeting Mycobacterium tuberculosis Transcription [mdpi.com]

- 12. "Advances in Structure Elucidation of Small Molecules and Peptides by N" by Ryan D. Cohen [scholarship.shu.edu]

- 13. books.rsc.org [books.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Quorum-Sensing Inhibition by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Cyclo(Pro-Leu)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Pro-Leu), a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) class of molecules, has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, antiviral, and quorum-sensing modulation. This technical guide provides a comprehensive overview of the natural sources of Cyclo(Pro-Leu), detailing its microbial producers. Furthermore, it delves into the intricate biosynthetic machinery responsible for its formation, exploring the two primary enzymatic pathways: Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs). This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development, offering detailed experimental methodologies and a structured presentation of quantitative data to facilitate further investigation and exploitation of this promising bioactive compound.

Natural Sources of Cyclo(Pro-Leu)

Cyclo(Pro-Leu) is a secondary metabolite predominantly produced by a wide array of microorganisms, including bacteria and fungi. Its presence has also been reported in some food products as a result of microbial fermentation.

Microbial Producers

A diverse range of bacterial and fungal species have been identified as producers of Cyclo(Pro-Leu). These microorganisms synthesize this cyclic dipeptide as part of their secondary metabolism, often in response to environmental cues or as a component of their chemical defense and communication systems. Key microbial sources are summarized in the table below.

| Microbial Source | Phylum/Class | Habitat/Origin | Reference(s) |

| Pseudomonas sesami BC42 | Proteobacteria | Plant rhizosphere | [1] |

| Pseudomonas putida MCCC 1A00316 | Proteobacteria | Antarctic soil | [2][3] |

| Achromobacter xylosoxidans | Proteobacteria | Environmental | [4] |

| Lactobacillus plantarum | Firmicutes | Fermented foods (e.g., kimchi), human gut | [5][6] |

| Streptomyces sp. KH-614 | Actinobacteria | Soil | [1] |

| Streptomyces misionensis V16R3Y1 | Actinobacteria | Date palm rhizosphere | [7] |

| Bacillus amyloliquefaciens | Firmicutes | Environmental | [8] |

| Rosellinia necatrix (fungus) | Ascomycota | Plant pathogen | [8] |

Occurrence in Food and Beverages

Cyclo(Pro-Leu) has been identified in various fermented food products and beverages, where its presence is attributed to the metabolic activity of microorganisms during the fermentation process. For instance, it is one of several proline-based diketopiperazines found in roasted coffee[9]. It has also been quantified in different varieties of wine, with concentrations ranging from 0.1 to 1 mg/L[10].

Biosynthesis of Cyclo(Pro-Leu)

The biosynthesis of Cyclo(Pro-Leu) is primarily accomplished through two distinct enzymatic pathways that operate independently of ribosomal protein synthesis: the Non-Ribosomal Peptide Synthetase (NRPS) pathway and the Cyclodipeptide Synthase (CDPS) pathway.

Non-Ribosomal Peptide Synthetase (NRPS) Pathway

NRPSs are large, modular mega-enzymes that act as assembly lines for the synthesis of a wide range of peptide natural products. The biosynthesis of a dipeptide like Cyclo(Pro-Leu) via an NRPS would typically involve a two-module enzyme complex. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid.

The key domains within each NRPS module and their functions are:

-

Adenylation (A) domain: Selects and activates the specific amino acid (proline or leucine) as an aminoacyl adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently tethers the activated amino acid via a thioester bond to its phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids tethered to adjacent T domains.

-

Thioesterase (TE) domain: Located at the end of the final module, this domain is responsible for the release and cyclization of the dipeptide chain to form Cyclo(Pro-Leu).

While specific NRPS gene clusters dedicated solely to Cyclo(Pro-Leu) synthesis are not extensively characterized, it is known that some DKPs are produced as byproducts of larger NRPS pathways[11].

Cyclodipeptide Synthase (CDPS) Pathway

CDPSs represent a more recently discovered family of enzymes that synthesize cyclodipeptides using aminoacyl-tRNAs (aa-tRNAs) as substrates, thereby linking primary and secondary metabolism. The catalytic mechanism of CDPSs generally follows a ping-pong model.

The key steps in the CDPS-mediated synthesis of Cyclo(Pro-Leu) are:

-

Binding of the first aa-tRNA: Prolyl-tRNAPro binds to the enzyme.

-

Formation of the first acyl-enzyme intermediate: The prolyl moiety is transferred from the tRNA to a conserved serine residue in the active site of the CDPS, forming a prolyl-enzyme intermediate.

-

Binding of the second aa-tRNA: Leucyl-tRNALeu binds to the enzyme.

-

Formation of the dipeptidyl-enzyme intermediate: The leucyl moiety is transferred to the prolyl-enzyme intermediate, forming a prolyl-leucyl-enzyme intermediate.

-

Intramolecular cyclization and release: The dipeptidyl chain undergoes intramolecular cyclization, catalyzed by a conserved tyrosine residue, to form Cyclo(Pro-Leu), which is then released from the enzyme.

Experimental Protocols

This section provides an overview of common experimental protocols for the isolation, purification, and characterization of Cyclo(Pro-Leu) from microbial cultures.

Fermentation and Extraction

-

Culture Conditions: The specific microbial strain is cultured in an appropriate liquid medium (e.g., Tryptic Soy Broth for Pseudomonas or MRS broth for Lactobacillus) under optimal growth conditions (temperature, pH, aeration) for a sufficient period to allow for secondary metabolite production (typically 48-72 hours).

-

Cell Separation: The culture broth is centrifuged to separate the microbial cells from the supernatant.

-

Liquid-Liquid Extraction: The supernatant is subjected to liquid-liquid extraction with an equal volume of an organic solvent such as ethyl acetate. This process is repeated multiple times to ensure efficient extraction of Cyclo(Pro-Leu).

-

Drying and Concentration: The organic phases are pooled, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

A multi-step chromatographic approach is typically employed for the purification of Cyclo(Pro-Leu) from the crude extract.

3.2.1. Thin-Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A common mobile phase for the separation of Cyclo(Pro-Leu) is a mixture of chloroform and methanol, often in a ratio of 97:3 (v/v)[1].

-

Visualization: The separated compounds can be visualized under UV light (254 nm). The band corresponding to Cyclo(Pro-Leu) can be scraped from the plate and eluted with a suitable solvent like acetone for further analysis or purification.

3.2.2. Solid-Phase Extraction (SPE)

-

Stationary Phase: C18 SPE cartridges are commonly used.

-

Protocol:

-

Conditioning: The cartridge is conditioned with methanol followed by deionized water.

-

Loading: The crude extract, dissolved in an appropriate solvent, is loaded onto the cartridge.

-

Washing: The cartridge is washed with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

-

Elution: Cyclo(Pro-Leu) is eluted with a higher concentration of organic solvent, often using a stepwise gradient of methanol (e.g., 35-45% methanol in water)[5].

-

3.2.3. High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is typically used for the final purification of Cyclo(Pro-Leu).

-

Mobile Phase: A gradient of acetonitrile in water is a common mobile phase[2]. For example, a linear gradient of 20% to 80% acetonitrile in water can be employed[2]. The mobile phase is often acidified with a small amount of trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%).

-

Detection: Detection is typically performed using a UV detector at a wavelength of 210 nm[5].

-

Fraction Collection: Fractions corresponding to the peak of Cyclo(Pro-Leu) are collected for subsequent characterization.

Characterization

The purified compound is characterized to confirm its identity as Cyclo(Pro-Leu).

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: Derivatization may be required to increase the volatility of the compound.

-

Analysis: The sample is injected into the GC-MS system, and the resulting mass spectrum is compared with known spectra of Cyclo(Pro-Leu) from databases (e.g., NIST library).

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Analysis: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the purified compound. The chemical shifts and coupling constants are compared with published data for Cyclo(Pro-Leu).

3.3.3. Marfey's Method

-

Purpose: To determine the stereochemistry (L or D configuration) of the constituent amino acids.

-

Procedure: The purified Cyclo(Pro-Leu) is hydrolyzed to its constituent amino acids (proline and leucine). The hydrolysate is then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analyzed by HPLC. The retention times of the derivatized amino acids are compared with those of derivatized standard L- and D-amino acids[2].

Quantitative Data

While numerous studies have reported the isolation and bioactivity of Cyclo(Pro-Leu), specific quantitative data on production yields from microbial fermentation are not always extensively documented. The following table summarizes available quantitative information.

| Producing Organism/Source | Method of Quantification | Yield/Concentration | Reference(s) |

| Wine (various varieties) | GC-MS | 0.1 - 1 mg/L | [10] |

| Pseudomonas putida MCCC 1A00316 | HPLC | 67.5 mg/L (for 84.3% nematicidal activity) | [2][3] |

| Achromobacter xylosoxidans | Not specified | IC50 of 0.2 mg/mL for aflatoxin inhibition | [4] |

Note: The yield for Pseudomonas putida is an effective concentration for a specific biological activity and may not represent the total production titer.

Conclusion

Cyclo(Pro-Leu) is a widely distributed cyclic dipeptide with significant biological potential. Its production by a variety of microorganisms through the NRPS and CDPS biosynthetic pathways highlights the diverse metabolic capabilities of the microbial world. The experimental protocols outlined in this guide provide a framework for the isolation, purification, and characterization of Cyclo(Pro-Leu), which will be instrumental for researchers seeking to explore its therapeutic and biotechnological applications. Further research is warranted to fully elucidate the specific genetic determinants of Cyclo(Pro-Leu) biosynthesis in various organisms and to optimize its production for potential commercialization.

References

- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclo(l-Pro–l-Leu) of Pseudomonas putida MCCC 1A00316 Isolated from Antarctic Soil: Identification and Characterization of Activity against Meloidogyne incognita [mdpi.com]

- 3. Cyclo(l-Pro⁻l-Leu) of Pseudomonas putida MCCC 1A00316 Isolated from Antarctic Soil: Identification and Characterization of Activity against Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of proline-based diketopiperazines in roasted coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Cyclo(Hpro-Leu) Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Cyclo(Hpro-Leu) [Cyclo(4-hydroxy-L-proline-L-leucine)] and its related diketopiperazine derivatives. This document consolidates key findings on their biological activities, presents detailed experimental methodologies for core assays, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Introduction

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of natural and synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, derivatives of Cyclo(Hpro-Leu) have demonstrated promising potential as antimicrobial, antifungal, and cytotoxic agents. Their unique and constrained cyclic structure contributes to their metabolic stability and ability to interact with various biological targets. This guide focuses on the preliminary biological evaluation of these compounds, providing a foundation for more advanced preclinical and clinical studies.

Biological Activities of Cyclo(Hpro-Leu) Derivatives

The biological activities of Cyclo(Hpro-Leu) and its analogs are varied, with significant findings in the areas of cytotoxicity against cancer cell lines and antimicrobial effects against a range of pathogens.

Cytotoxic Activity

Cyclo(Pro-Leu), a related compound, has shown cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 1: Cytotoxicity of Cyclo(Pro-Leu) Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| HT-29 | Colon Cancer | 101.56 | 48 |

| MCF-7 | Breast Cancer | 78.78 | 48 |

| A375 | Melanoma | 51.13 | 48 |

| K562 | Leukemia | 21.72 | 48 |

| NCM460 | Normal Colon | 775.86 | 48 |

Data sourced from MedChemExpress.[1]

Antimicrobial and Antifungal Activity

Various stereoisomers of Cyclo(Leu-Pro) have been investigated for their ability to inhibit the growth of pathogenic fungi. The antifungal activity is often dependent on the specific stereoisomer. For instance, Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro) have been shown to inhibit the germination of Colletotrichum orbiculare conidia, while the Cyclo(D-Leu-L-Pro) isomer displayed no significant activity.[2]

Table 2: Antifungal Activity of Cyclo(Leu-Pro) Isomers Against Colletotrichum orbiculare

| Compound | Concentration (µg/mL) | Inhibition of Conidia Germination (%) |

| Cyclo(L-Leu-L-Pro) | 100 | ~19.7 |

| Cyclo(D-Leu-D-Pro) | 100 | ~19.9 |

| Cyclo(D-Leu-L-Pro) | 100 | No significant inhibition |

Data adapted from a study on isomeric cyclo(leu-pro) from Pseudomonas sesami BC42.[2][3]

Furthermore, other proline-containing diketopiperazines have demonstrated broad-spectrum antimicrobial properties. For example, Cyclo(L-phenylalanyl-L-prolyl) and Cyclo(L-tryptophanyl-L-prolyl) exhibit antibacterial and antifungal activities.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological screening results. The following sections outline the protocols for key assays mentioned in the literature.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., HT-29, MCF-7, A375, K562) and a normal cell line (e.g., NCM460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The Cyclo(Hpro-Leu) derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL).

-

Compound Dilution: The Cyclo(Hpro-Leu) derivatives are serially diluted in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microorganism suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Enzyme Inhibition Assay

Enzyme inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific enzyme.

Protocol:

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and inhibitor (Cyclo(Hpro-Leu) derivative) in the buffer.[5]

-

Reaction Mixture: In a suitable reaction vessel (e.g., cuvette or 96-well plate), combine the enzyme and the inhibitor at various concentrations and pre-incubate for a short period.

-

Initiation of Reaction: The reaction is initiated by adding the substrate to the mixture.

-

Monitoring the Reaction: The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence using a spectrophotometer or plate reader.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value can be calculated from a dose-response curve.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the biological screening of Cyclo(Hpro-Leu) derivatives.

References

- 1. Cyclo(L-Leu-trans-4-hydroxy-L-Pro) | CAS:115006-86-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 5. superchemistryclasses.com [superchemistryclasses.com]

Unlocking Nature's Code: A Technical Guide to the Therapeutic Potential of Proline-Containing Cyclic Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Proline-containing cyclic dipeptides (P-CDPs), a unique class of naturally occurring and synthetic molecules, are emerging as promising scaffolds in drug discovery. Their inherent structural rigidity, resistance to enzymatic degradation, and enhanced cell permeability make them attractive candidates for targeting a wide array of diseases.[1][2][3][4] This technical guide provides an in-depth exploration of the therapeutic potential of P-CDPs, focusing on their anticancer, neuroprotective, and anti-inflammatory properties. It offers a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid researchers in this burgeoning field.

Therapeutic Landscape: A Quantitative Overview

The therapeutic efficacy of various P-CDPs has been quantified in numerous studies. The following tables summarize the cytotoxic effects of selected P-CDPs against various cancer cell lines, providing a comparative overview of their potential as anticancer agents.

| Cyclic Dipeptide | Cancer Cell Line | Assay | IC50 Value | Reference |

| Cyclo(L-Phe-L-Hyp) | Human glioma U87-MG | Proliferation | 5.8 µM | [1] |

| Human glioma U251 | Proliferation | 18.6 µM | [1] | |

| Cyclo(L-Phe-D-Pro) | HCT-116 (Colon) | Proliferation | 38.9 µM | [1] |

| Cyclo(D-Phe-D-Pro) | HCT-116 (Colon) | Proliferation | 94.0 µM | [1] |

| Penicillatide B | HCT-116 (Colon) | Proliferation | 23.0 µM | [1] |

| Cyclo(L-Phe-2-OH-D-Pro) | HCT-116 (Colon) | Proliferation | 30 µg/mL | [1] |

| HepG2 (Liver) | Proliferation | ≥50 µg/mL | [1] | |

| MCF-7 (Breast) | Proliferation | 30 µg/mL | [1] | |

| Bacillusamide B | HCT-116 (Colon) | Proliferation | 25 µg/mL | [1] |

| HepG2 (Liver) | Proliferation | ≥50 µg/mL | [1] | |

| MCF-7 (Breast) | Proliferation | 27 µg/mL | [1] | |

| Brevianamide F (Cyclo(L-Trp-L-Pro)) | OVCAR-8 (Ovarian) | Cytotoxicity | 11.9 µg/mL | [5] |

| Cyclo(L-Trp-L-Hyp) | HL-60 (Leukemia) | Cytotoxicity | 64.34 µM | [5] |

| Cyclo(D-Leu-2-OH-Pro) | HL-60 (Leukemia) | Cytotoxicity | 98.49 µM | [5] |

| Cyclo(L-Pro-L-Pro) | ECA-109, HeLa-S3, PANC-1 | Cytotoxicity | Moderate inhibition at 20 µM | [1][5] |

| Mixture of Cyclo(L-Tyr-L-Pro), Cyclo(L-Val-L-Pro), and Cyclo(L-Phe-L-Pro) | HeLa (Cervical) | Cell Death | 0.53 mg/mL | [1][5] |

| Caco-2 (Colorectal) | Cell Death | 0.66 mg/mL | [1][5] | |

| Cyclo(Phe-Pro) | HeLa (Cervical) | MTT | 2.92 ± 1.55 mM | [6] |

| HT-29 (Colon) | MTT | 4.04 ± 1.15 mM | [6] | |

| MCF-7 (Breast) | MTT | 6.53 ± 1.26 mM | [6] | |

| Phakellestatin 6 analogue (DLD-S) | HepG2 (Liver) | Cytotoxicity | 11.10 µg/mL | [7] |

| Phakellestatin 6 analogue (LLD-S) | HepG2 (Liver) | Cytotoxicity | 7.79 µg/mL | [7] |

| GG-8-6 | SMMC-7721 (Liver) | Cytotoxicity | 6.38 µM | [7] |

| HepG2 (Liver) | Cytotoxicity | 12.22 µM | [7] |

Deciphering the Mechanisms: Key Signaling Pathways

The therapeutic effects of P-CDPs are underpinned by their ability to modulate specific cellular signaling pathways. This section details the mechanisms of action for two well-studied P-CDPs, Cyclo(Phe-Pro) and Cyclo(His-Pro), with accompanying diagrams generated using the DOT language.

Cyclo(Phe-Pro) Induced Apoptosis

Cyclo(Phe-Pro) has been shown to induce apoptosis in colon cancer cells through a caspase-dependent pathway.[6][8] This process involves the activation of caspase-3, a key executioner caspase, which subsequently leads to the cleavage of Poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[1][6] The cleavage of PARP is a hallmark of apoptosis.

Caption: Cyclo(Phe-Pro) induced apoptosis pathway in HT-29 cells.

Cyclo(His-Pro) and the Nrf2/NF-κB Signaling Axis

Cyclo(His-Pro) exhibits neuroprotective and anti-inflammatory effects by modulating the crosstalk between the Nrf2 and NF-κB signaling pathways.[9][10][11] It promotes the nuclear translocation of Nrf2, a transcription factor that upregulates antioxidant genes.[12] This, in turn, inhibits the nuclear accumulation of NF-κB, a key regulator of inflammation.[9][10]

Caption: Cyclo(His-Pro) modulation of the Nrf2/NF-κB signaling pathway.

From Bench to Preclinical: Experimental Protocols & Workflows

Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for key experiments cited in the study of P-CDPs, along with a generalized experimental workflow.

Synthesis of Proline-Containing Cyclic Dipeptides

1. Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor:

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., 2-chlorotrityl resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[10]

-

First Amino Acid Loading: Swell the resin in a suitable solvent (e.g., dichloromethane - DCM). Dissolve the first protected amino acid (e.g., Boc-Orn(Fmoc)-OH) in DCM with a mild base (e.g., 2,4,6-collidine) and couple it to the resin.[10]

-

Peptide Chain Elongation:

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).[10]

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF and couple it to the deprotected N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

-

Repeat: Repeat the deprotection and coupling steps until the desired linear peptide sequence is assembled.

-

2. On-Resin Cyclization:

-

Side-Chain Deprotection: Selectively deprotect the side chains of the amino acids that will form the cyclic bond (e.g., using a palladium catalyst to remove Alloc and Allyl protecting groups).

-

Macrolactamization: Perform the head-to-tail cyclization on the resin using a coupling reagent like HBTU/HOAt and a base like DIPEA.[13]

3. Cleavage and Purification:

-

Cleavage from Resin: Cleave the cyclic peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triethylsilane).[10]

-

Precipitation: Precipitate the crude peptide in cold diethyl ether.

-

Purification: Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[14]

Solution-Phase Synthesis:

An alternative to SPPS is solution-phase synthesis, which involves coupling amino acid derivatives in a solvent and purifying the intermediate products at each step. Cyclization is typically performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[7][15]

In Vitro Evaluation of Therapeutic Potential

1. Cell Viability Assay (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.[16]

-

Compound Treatment: Treat the cells with various concentrations of the P-CDP and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[16][17]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

-

Cell Treatment: Treat cells with the P-CDP at the desired concentration and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[18]

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[17][18][19]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Experimental Workflow for P-CDP Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of proline-containing cyclic dipeptides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vivo Atlas of Neuroprotective Cyclic Dipeptides Derived from Food Gelatin Using Peptidomics and Feature-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Understanding the role of key amino acids in regulation of proline dehydrogenase/proline oxidase (prodh/pox)-dependent apoptosis/autophagy as an approach to targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclotide isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Cyclo(Leu-Pro): A Bacterial Quorum Sensing Molecule at the Forefront of Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Leucyl-L-Prolyl) [Cyclo(Leu-Pro) or CLP], a cyclic dipeptide, has emerged as a significant signaling molecule in bacterial quorum sensing (QS). This technical guide provides a comprehensive overview of CLP's role in mediating intercellular communication in bacteria, its impact on critical behaviors such as biofilm formation and virulence, and its potential as a target for novel antimicrobial therapies. This document details the biosynthesis of CLP, its diverse producers, and its varied biological activities, supported by quantitative data. Furthermore, it outlines key experimental protocols for the study of CLP and presents a putative signaling pathway, offering a foundational resource for researchers in microbiology and drug development.

Introduction

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. This process is mediated by small signaling molecules called autoinducers. Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a class of molecules increasingly recognized for their role in QS. Cyclo(Leu-Pro) is a prominent member of this class, produced by a wide range of bacteria and demonstrating significant biological activities. Its ability to modulate crucial bacterial processes, including biofilm formation and the expression of virulence factors, positions it as a molecule of high interest for the development of anti-infective strategies that aim to disrupt bacterial communication rather than directly killing the pathogen, a tactic that may reduce the selective pressure for resistance development.

Biosynthesis and Producers of Cyclo(Leu-Pro)

Cyclo(Leu-Pro) is synthesized by bacteria through two primary pathways: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). NRPSs are large, multi-enzyme complexes that assemble peptides in a stepwise manner, while CDPSs utilize aminoacyl-tRNAs as substrates for the formation of cyclodipeptides.

A diverse array of bacterial species across different genera have been identified as producers of Cyclo(Leu-Pro). This widespread production highlights its importance in various ecological niches.

Table 1: Bacterial Producers of Cyclo(Leu-Pro)

| Bacterial Species | Gram Status | Reference(s) |

| Lactobacillus plantarum | Gram-positive | |

| Lactobacillus coryniformis | Gram-positive | |

| Pseudomonas sesami | Gram-negative | |

| Pseudomonas putida | Gram-negative | |

| Streptomyces misionensis | Gram-positive | |

| Streptomyces sp. KH-614 | Gram-positive | |

| Bacillus amyloliquefaciens | Gram-positive | |

| Achromobacter xylosoxidans | Gram-negative |

Biological Activities and Quantitative Data

Cyclo(Leu-Pro) exhibits a broad spectrum of biological activities, primarily centered around the modulation of bacterial and fungal behaviors. Its effects are often concentration-dependent and can be either agonistic or antagonistic to quorum sensing-regulated processes.

Antibacterial and Antifungal Activity

CLP has demonstrated direct antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Table 2: Minimum Inhibitory Concentration (MIC) of Cyclo(Leu-Pro) Against Various Microorganisms

| Microorganism | Type | MIC (µg/mL) | Reference(s) |

| Salmonella enterica | Gram-negative bacterium | 11 | |

| Escherichia fergusonii | Gram-negative bacterium | 230 | |

| Candida albicans | Fungus | 50 | |

| Candida parapsilosis | Fungus | 30 | |

| Candida metapsilosis | Fungus | 32 | |

| Aspergillus flavus | Fungus | 16 | |

| Aspergillus niger | Fungus | 17 | |

| Fusarium oxysporum | Fungus | 16 | |

| Penicillium expansum | Fungus | 18 |

Inhibition of Biofilm Formation and Virulence

One of the most significant activities of Cyclo(Leu-Pro) is its ability to interfere with biofilm formation and the production of virulence factors in pathogenic bacteria and fungi.

Table 3: Inhibitory Concentrations of Cyclo(Leu-Pro) on Biofilm Formation and Virulence

| Target Organism | Effect | Concentration | Reference(s) |

| Pseudomonas aeruginosa | Inhibition of biofilm formation | 0.5 mg/mL (for Cyclo(L-Tyr-L-Pro)) | |

| Staphylococcus aureus | Inhibition of biofilm formation | Not specified (for Cyclo(L-Phe-L-Pro)) | |

| Aspergillus parasiticus | 50% inhibition of aflatoxin production (IC50) | 0.2 mg/mL | |

| Colletotrichum orbiculare | Inhibition of conidia germination and appressorium formation | 100 µg/mL |

Proposed Signaling Pathway of Cyclo(Leu-Pro)

While the precise receptor for Cyclo(Leu-Pro) has not been universally identified across all bacterial species, studies on the homologous molecule Cyclo(Phe-Pro) in Vibrio vulnificus provide a valuable model for a potential signaling cascade. In this model, the cyclic dipeptide acts as an extracellular signal that is recognized by a transmembrane receptor, initiating a downstream regulatory cascade that ultimately alters gene expression.

Based on this, a hypothetical signaling pathway for Cyclo(Leu-Pro) is proposed below. It is important to note that the components of this pathway may vary between different bacterial species.

Caption: A proposed signaling pathway for Cyclo(Leu-Pro) in bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of Cyclo(Leu-Pro).

Extraction and Purification of Cyclo(Leu-Pro) from Bacterial Culture

This protocol describes a general method for the isolation and purification of CLP from a bacterial culture.

Caption: Workflow for the extraction and purification of Cyclo(Leu-Pro).

Methodology:

-

Bacterial Culture: Grow the producer bacterium in a suitable liquid medium to the stationary phase.

-

Separation of Supernatant: Centrifuge the culture to pellet the bacterial cells. Collect the supernatant, which contains the secreted CLP.

-

Liquid-Liquid Extraction: Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate. Repeat this step three times to maximize the recovery of CLP.

-

Concentration: Pool the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Preparative Thin-Layer Chromatography (TLC): Resuspend the crude extract in a small volume of solvent and apply it as a band onto a preparative TLC plate. Develop the plate with an appropriate solvent system (e.g., chloroform:methanol, 97:3).

-

Identification of Bioactive Fraction: Scrape off the bands from the TLC plate, dissolve them in a suitable solvent, and test their biological activity (e.g., using a bioassay).

-

High-Performance Liquid Chromatography (HPLC): Further purify the bioactive fraction using preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile-water).

-

Identification: Confirm the identity and purity of the isolated compound as Cyclo(Leu-Pro) using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of Cyclo(Leu-Pro) to inhibit biofilm formation.

Methodology:

-

Bacterial Culture Preparation: Grow the test bacterium overnight in a suitable broth medium. Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1).

-

Treatment: In a 96-well microtiter plate, add the diluted bacterial culture to each well. Add different concentrations of Cyclo(Leu-Pro) to the test wells. Include a positive control (bacteria without CLP) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking to allow for biofilm formation.

-

Washing: Gently discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.

-

Quantification: Solubilize the stained biofilm with a suitable solvent (e.g., 30% acetic acid or ethanol). Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in the treated wells compared to the positive control indicates the degree of biofilm inhibition.

Quorum Sensing Reporter Assay (Violacein Inhibition)

This assay uses a reporter strain, such as Chromobacterium violaceum, which produces a colored pigment (violacein) under the control of quorum sensing, to screen for QS-inhibitory activity.

Methodology:

-

Reporter Strain Preparation: Grow an overnight culture of the Chromobacterium violaceum reporter strain.

-

Assay Setup: In a 96-well microtiter plate, add fresh growth medium to each well. Add the reporter strain to each well. Add different concentrations of Cyclo(Leu-Pro) to the test wells. Include a positive control (reporter strain without CLP) and a negative control (medium only).

-

Incubation: Incubate the plate at 30°C for 24 hours with gentle shaking.

-

Quantification of Violacein: Lyse the cells and solubilize the violacein pigment by adding a lysis agent (e.g., 10% SDS). Measure the absorbance at 590 nm to quantify the violacein production.

-

Growth Measurement: In a parallel plate, measure the optical density at 600 nm to assess bacterial growth and ensure that the observed inhibition of violacein is not due to bactericidal activity.

-

Data Analysis: Calculate the percentage of violacein inhibition for each concentration of Cyclo(Leu-Pro) relative to the untreated control, normalized for bacterial growth.

Conclusion and Future Directions

Cyclo(Leu-Pro) is a versatile quorum sensing molecule with significant potential in the development of novel therapeutics. Its ability to disrupt bacterial communication and inhibit virulence at sub-inhibitory concentrations makes it an attractive candidate for anti-virulence therapies. Further research is needed to fully elucidate the specific receptors and signaling pathways for CLP in a broader range of pathogenic bacteria. The development of synthetic analogs of Cyclo(Leu-Pro) could also lead to compounds with enhanced activity and specificity. As our understanding of the intricate network of bacterial communication grows, molecules like Cyclo(Leu-Pro) will undoubtedly play a crucial role in the design of next-generation strategies to combat infectious diseases.

An In-depth Technical Guide on the Initial Cytotoxicity Studies of Cyclo(Hpro-Leu) on Cancer Cell Lines

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, represent the simplest class of cyclic peptides and are recognized for their remarkable structural and bio-functional diversity. Their inherent advantages, such as enhanced stability against enzymatic degradation, conformational rigidity, and improved receptor selectivity compared to their linear counterparts, make them attractive scaffolds for drug discovery. Proline-based CDPs, in particular, are of significant interest due to the unique structural constraints imposed by the proline residue, which often translates to potent and specific biological activities.

This technical guide focuses on the initial cytotoxicity studies of Cyclo(Hpro-Leu), a proline-based cyclic dipeptide, on various cancer cell lines. While direct and extensive research on the hydroxyproline variant is emerging, this document synthesizes available data on the closely related and well-studied Cyclo(Pro-Leu) to provide a foundational understanding for researchers, scientists, and drug development professionals. The guide details the cytotoxic potential, experimental protocols for its assessment, and plausible mechanisms of action.

Data Presentation: Cytotoxicity of Cyclo(Pro-Leu)

Quantitative data from initial cytotoxicity screenings are crucial for evaluating the anticancer potential of a compound. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Cyclo(Pro-Leu) against a panel of human cancer cell lines and a non-cancerous cell line after a 48-hour exposure period.

Table 1: IC50 Values of Cyclo(Pro-Leu) on Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myelogenous Leukemia | 21.72 |

| A375 | Malignant Melanoma | 51.13 |

| MCF-7 | Breast Adenocarcinoma | 78.78 |

| HT-29 | Colorectal Adenocarcinoma | 101.56 |

Table 2: IC50 Value of Cyclo(Pro-Leu) on a Non-Cancerous Human Cell Line [1]

| Cell Line | Tissue of Origin | IC50 (µM) |

| NCM460 | Normal Colon Mucosa | 775.86 |

Note: The higher IC50 value in the non-cancerous cell line (NCM460) compared to the cancer cell lines suggests a degree of selective cytotoxicity, a desirable characteristic for potential anticancer agents.

Further studies have also indicated that Cyclo(L-Leu-L-Pro) exhibits concentration-dependent growth inhibition of K562, HL-60, and U937 leukemia cells at concentrations ranging from 1-500 µg/ml[2].

Experimental Protocols

Accurate and reproducible data are contingent upon well-defined experimental protocols. The following section details a standard methodology for determining the cytotoxicity of a compound like Cyclo(Hpro-Leu) using the MTT assay, a common colorimetric assay for assessing cell metabolic activity.

1. Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., HT-29, MCF-7, A375, K562) and a normal cell line (e.g., NCM460) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

2. Preparation of Test Compound

-

Stock Solution: A stock solution of Cyclo(Hpro-Leu) is prepared by dissolving the compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 100 mM).

-

Working Solutions: Serial dilutions of the stock solution are prepared in serum-free culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

3. MTT Cytotoxicity Assay

-

Cell Seeding: Cells are harvested, counted using a hemocytometer or automated cell counter, and seeded into 96-well flat-bottom microplates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium). The plate is incubated for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of Cyclo(Hpro-Leu). Control wells are also included: one set with medium alone (blank), one with cells and medium containing DMSO at the same concentration as the treated wells (vehicle control), and optionally a positive control with a known cytotoxic agent.

-

Incubation: The plate is incubated for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1][3]

-

Addition of MTT Reagent: Following the treatment period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Solubilization of Formazan: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.[4] The plate is typically placed on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.[5]

4. Data Analysis

-

Calculation of Cell Viability: The percentage of cell viability is calculated using the following formula:

-

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

-

-

IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the MTT cytotoxicity assay protocol.

Potential Signaling Pathway: Induction of Apoptosis

Many cytotoxic compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. While the specific pathway for Cyclo(Hpro-Leu) is yet to be fully elucidated, studies on other proline-based CDPs suggest apoptosis induction is a plausible mechanism.[3][6] The diagram below illustrates a generalized overview of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Selected cyclic dipeptides inhibit cancer cell growth and induce apoptosis in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cyclic Dipeptides in Microbial Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic dipeptides (CDPs), the smallest class of cyclic peptides, are ubiquitous secondary metabolites produced by a wide array of microorganisms, including bacteria and fungi. These simple 2,5-diketopiperazine structures are synthesized primarily through two distinct enzymatic pathways: non-ribosomal peptide synthetases (NRPSs) and the more recently discovered cyclodipeptide synthases (CDPSs). Beyond their fundamental role in microbial physiology, CDPs have garnered significant attention for their diverse and potent biological activities. These activities range from antimicrobial and antitumor effects to intricate involvement in cell-to-cell communication, notably quorum sensing. This technical guide provides an in-depth exploration of the biosynthesis, regulation, and multifaceted functions of CDPs in microbial secondary metabolism. It offers a comprehensive resource for researchers and drug development professionals, detailing quantitative data on their production and bioactivity, step-by-step experimental protocols for their study, and visual representations of key pathways and workflows.

Introduction to Cyclic Dipeptides

Cyclic dipeptides, or 2,5-diketopiperazines (DKPs), are heterocyclic compounds formed from the condensation of two amino acids. Their rigid and compact structure confers remarkable stability against proteases, enhancing their bioavailability and making them attractive scaffolds for drug design.[1][2] While they can be formed through non-enzymatic processes, microbial production is predominantly a result of sophisticated enzymatic machinery.[3] These molecules are not merely metabolic byproducts but are active participants in the complex chemical language of microorganisms.

Biosynthesis of Cyclic Dipeptides

Microorganisms employ two primary enzymatic systems for the deliberate synthesis of CDPs: Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs).[3][4]

Non-Ribosomal Peptide Synthetases (NRPSs)

NRPSs are large, modular megaenzymes that act as assembly lines for the production of a vast array of peptide-based natural products.[3] The biosynthesis of CDPs via NRPSs can occur either as the final product of a dedicated pathway or through the premature release of a dipeptidyl intermediate from the enzymatic template.[4][5]

The core functional units of an NRPS module are the Adenylation (A), Thiolation (T), and Condensation (C) domains:

-

Adenylation (A) Domain: Selects and activates a specific amino acid by converting it to an aminoacyl-adenylate.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): Covalently tethers the activated amino acid via a thioester bond to its 4'-phosphopantetheine (Ppant) arm.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the aminoacyl groups tethered to the T domains of adjacent modules.

In some instances, a specialized thioesterase (TE) domain at the end of the NRPS assembly line catalyzes the intramolecular cyclization of the dipeptidyl-T domain intermediate, releasing the CDP.

Cyclodipeptide Synthases (CDPSs)

Discovered more recently, CDPSs represent a distinct and efficient route to CDP formation.[6] Unlike the large, multi-domain NRPSs, CDPSs are smaller enzymes that utilize pre-activated amino acids in the form of aminoacyl-tRNAs (aa-tRNAs), which they essentially "poach" from the primary metabolic pool destined for ribosomal protein synthesis.[6][7] This circumvents the need for the energy-intensive amino acid activation steps characteristic of NRPSs.[5]

The catalytic cycle of a CDPS typically involves a ping-pong mechanism:

-

The first aa-tRNA binds to the enzyme, and the aminoacyl moiety is transferred to a conserved serine residue, forming a covalent aminoacyl-enzyme intermediate.

-

The second aa-tRNA then binds, and its aminoacyl group attacks the enzyme-bound amino acid, forming a dipeptidyl-enzyme intermediate.

-

Intramolecular cyclization occurs, releasing the CDP.

Biological Activities of Microbial Cyclic Dipeptides

CDPs exhibit a remarkable spectrum of biological activities, underscoring their importance in microbial ecology and their potential for therapeutic applications.

Antimicrobial Activity

Numerous CDPs isolated from bacteria and fungi have demonstrated potent antibacterial and antifungal properties. Their mechanisms of action are varied and can include disruption of cell membranes, inhibition of essential enzymes, and interference with biofilm formation.

Quorum Sensing Modulation

A fascinating and extensively studied role of CDPs is their involvement in quorum sensing (QS), a process of bacterial cell-to-cell communication that coordinates gene expression in a population density-dependent manner. CDPs can act as both agonists and antagonists of QS systems.[8] For instance, certain CDPs can mimic the native N-acylhomoserine lactone (AHL) signaling molecules in Gram-negative bacteria, thereby activating or inhibiting QS-regulated processes such as virulence factor production and biofilm formation.[8] Some studies suggest that CDPs do not directly compete with AHLs for binding to LuxR-type receptors but may influence QS through other mechanisms.[1][2][8]

Other Bioactivities

Beyond antimicrobial and QS-modulating effects, CDPs have been reported to possess a range of other significant biological activities, including:

-

Antitumor activity: Some CDPs have shown cytotoxicity against various cancer cell lines.[9]

-

Virulence factor regulation: CDPs can directly influence the production of virulence factors in pathogenic bacteria, independent of their QS-modulatory roles.[7]

-

Plant growth promotion: Certain bacterial CDPs can mimic plant hormones, influencing root development.[8]

Data Presentation

Production of Cyclic Dipeptides by Microorganisms

The yield of CDPs from microbial cultures can vary significantly depending on the producing strain, culture conditions, and extraction methods.

| Cyclic Dipeptide | Producing Microorganism | Production Yield | Reference |

| Cyclo(L-Trp-L-Ala) | Aspergillus oryzae (heterologous expression of E. cristatum NRPS) | 34 mg/L | [10] |

| Cyclo(L-Leu-L-Pro) | Lactobacillus brevis R2Δ | Significantly higher than control in MRS-broth | [11] |

| Cyclo(L-Pro-L-Pro) | Lactobacillus brevis R2Δ | Significantly higher than control in MRS-broth | [11] |

| Cyclo(L-Phe-L-Pro) | Lactobacillus brevis R2Δ | Significantly higher than control in MRS-broth | [11] |

| Linear Pelgipeptins | Paenibacillus elgii AC13 | Lower yield than cyclic counterparts in TSB medium | [12] |

Antimicrobial and Anti-Quorum Sensing Activity of Cyclic Dipeptides

The biological potency of CDPs is often quantified by their Minimum Inhibitory Concentration (MIC) against pathogenic microorganisms and their ability to inhibit QS-regulated phenotypes.

| Cyclic Dipeptide | Target Organism/Assay | Activity | Reference |

| Cyclo(L-Pro-L-Val) | Rhodococcus fascians | Similar toxicity to chloramphenicol | [13] |

| Cyclo(L-Pro-L-Tyr) | Rhodococcus fascians | Active | [13] |

| Cyclo(D-Pro-L-Tyr) | Rhodococcus fascians | Active | [13] |

| Cyclo(L-Pro-L-Leu) | Rhodococcus fascians | Active | [13] |

| Tryptophan-containing CDPs | Chromobacterium violaceum CV026 | 40-60% inhibition of violacein production at 1 mM | [2] |

| Cyclo(L-Leu-L-Pro) | Listeria monocytogenes | MIC: 512 µg/mL | [7] |

| Bacillopeptin C | Candida albicans IFO 1594 | MIC: 50 µg/mL | [14] |

| Synthetic Cyclic Peptides | Candida spp. | MIC: 32 to 512 µg/mL | [14] |

Experimental Protocols

Extraction and Purification of Cyclic Dipeptides from Microbial Cultures

This protocol outlines a general procedure for the extraction and purification of CDPs from a liquid microbial culture.

-

Cultivation: Grow the microbial strain of interest in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Extraction: a. Separate the culture broth from the microbial cells by centrifugation. b. Extract the cell-free supernatant with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction three times. c. Pool the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Purification: a. Subject the crude extract to column chromatography on silica gel. b. Elute with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol gradient, to separate the components based on polarity. c. Collect fractions and monitor by thin-layer chromatography (TLC). d. Further purify the fractions containing the desired CDPs using high-performance liquid chromatography (HPLC), often with a C18 reversed-phase column.

Anti-Quorum Sensing Bioassay using Chromobacterium violaceum

This bioassay is a common method to screen for compounds that interfere with AHL-mediated quorum sensing. C. violaceum is a bacterium that produces the purple pigment violacein in response to AHL signals. A mutant strain, CV026, is unable to produce its own AHLs but will produce violacein in the presence of exogenous AHLs.

-